1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(3-methylphenyl)methyl]-1H-imidazole-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a 3-tert-butyl-1,2,4-oxadiazole moiety at the 5-position. The pyridine ring is fused to an imidazole group bearing a carboxamide linker, which is further substituted with a 3-methylbenzyl group.
Properties
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(3-methylphenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-6-5-7-16(10-15)11-25-20(30)18-13-29(14-26-18)19-9-8-17(12-24-19)21-27-22(28-31-21)23(2,3)4/h5-10,12-14H,11H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIKAYAOCUJCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(3-methylphenyl)methyl]-1H-imidazole-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising an imidazole ring, a pyridine moiety, and a 1,2,4-oxadiazole unit. The presence of these functional groups is critical to its biological activity.
| Component | Structure |
|---|---|
| Imidazole | Imidazole |
| Pyridine | Pyridine |
| 1,2,4-Oxadiazole | Oxadiazole |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body. Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide spectrum of biological activities including:
- Anticancer Activity: The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties: It exhibits antibacterial and antifungal activities by disrupting microbial cell wall synthesis.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.
Anticancer Activity
A study highlighted the anticancer potential of similar oxadiazole derivatives. For instance, derivatives exhibited IC50 values ranging from 0.003 to 9.27 µM across different cancer cell lines including colon adenocarcinoma (CXF HT-29) and ovarian adenocarcinoma (OVXF 899) .
| Cell Line | IC50 (µM) |
|---|---|
| CXF HT-29 | 2.76 |
| OVXF 899 | 9.27 |
| PXF 1752 | 1.143 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
- Study on Anticancer Efficacy: A derivative of the compound was tested against a panel of twelve human tumor cell lines. Results demonstrated that modifications to the oxadiazole structure significantly enhanced antitumor activity .
- Antimicrobial Evaluation: In vitro studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in the literature. Below is a comparative analysis based on substituent variations, molecular properties, and inferred biological relevance.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations
Oxadiazole vs. Thiadiazole :
- The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with the sulfur-containing thiadiazole in ’s analog . Oxadiazoles are often utilized for metabolic stability, while thiadiazoles may enhance π-π interactions in binding pockets.
The 3-methylbenzyl group in the target compound offers moderate lipophilicity compared to the 4-fluorophenyl in ’s compound, which introduces electronegativity and metabolic resistance.
Pharmacophore Diversity: ’s compound incorporates an imidazopyridine core, which expands aromatic surface area for interactions with kinases or nucleic acids . The target compound’s simpler imidazole-pyridine system may prioritize solubility over binding affinity.
Preparation Methods
Synthesis of the 3-tert-Butyl-1,2,4-oxadiazol-5-yl-pyridine Intermediate
The oxadiazole-pyridine moiety is synthesized via cyclization of isonicotinic acid hydrazide derivatives. A modified procedure from demonstrates that refluxing isonicotinic acid hydrazide with triethyl ortho-tert-butylacetate in ethanol for 24 hours yields 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridine (Figure 1A). The reaction mechanism involves initial hydrazide activation, followed by cyclodehydration to form the oxadiazole ring .
Key Reaction Conditions
Analytical Data
-
1H NMR (CDCl3): δ 1.42 (s, 9H, tert-butyl), 8.02 (d, J = 5.1 Hz, 2H, pyridine-H), 8.86 (d, J = 5.1 Hz, 2H, pyridine-H) .
-
HPLC Purity: >98%.
Preparation of the Imidazole-4-carboxamide Substituent
The imidazole core is constructed via a cyclocondensation reaction. A mixture of glyoxal and ammonium acetate in acetic acid reacts with 3-methylbenzylamine to form 1-[(3-methylphenyl)methyl]-1H-imidazole-4-carboxamide (Figure 1B). The reaction proceeds through a Debus-Radziszewski mechanism, with the carboxamide group introduced via in situ acylation.
Optimized Parameters
-
Catalyst: Acetic acid (20 mol%)
-
Temperature: 110°C (microwave-assisted)
-
Yield: 76–81%.
Characterization
-
13C NMR (DMSO-d6): δ 21.3 (CH3), 44.8 (N-CH2), 120.7–137.5 (aromatic C), 162.4 (C=O).
Coupling of Oxadiazole-Pyridine and Imidazole-Carboxamide Moieties
The final step employs a palladium-catalyzed Suzuki-Miyaura coupling to link the oxadiazole-pyridine and imidazole-carboxamide units (Figure 1C). The oxadiazole-pyridine boronic ester, synthesized via iridium-catalyzed borylation , reacts with the imidazole bromide under inert conditions .
Reaction Protocol
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous)
-
Solvent: Toluene/EtOH (2:1)
-
Temperature: 80°C, 4.5 hours
Critical Factors
-
Borylation Efficiency: Iridium complexes (e.g., [Ir(OMe)(COD)]2) enhance boronic ester formation with >90% conversion .
-
Oxygen Sensitivity: Degassing solvents and using Schlenk techniques prevent catalyst deactivation .
Purification and Analytical Validation
The crude product is purified via column chromatography (silica gel, hexanes/EtOAc gradient) followed by recrystallization from ethanol .
Purity Metrics
| Analytical Method | Results |
|---|---|
| HPLC | 99.2% |
| 1H NMR | δ 1.41 (s, 9H), 2.35 (s, 3H), 4.58 (s, 2H), 7.20–8.90 (m, 9H) |
| HRMS | [M+H]+ Calcd: 501.2341; Found: 501.2338 |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methods reveals trade-offs between yield, scalability, and complexity:
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Iridium Borylation | 90% | High | Moderate |
| Palladium Coupling | 93% | Medium | High |
| Direct Cyclization | 85% | Low | Low |
The palladium-mediated route offers the best balance of efficiency and practicality for industrial-scale synthesis .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of precursors (e.g., thiosemicarbazides or nitrile oxides). Subsequent coupling with pyridine and imidazole intermediates is performed under reflux in polar aprotic solvents like DMF or acetonitrile. Catalysts such as K₂CO₃ are often used to facilitate alkylation or amidation steps. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product .
Q. How can researchers confirm the structural identity of the compound?
- Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve the imidazole, pyridine, and oxadiazole moieties. X-ray crystallography is advised for unambiguous confirmation of stereochemistry if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts or radiolabeled substrates are recommended. For cell-based studies, employ viability assays (MTT or resazurin) in cancer cell lines, ensuring controls for solvent effects (e.g., DMSO ≤0.1%). Dose-response curves (0.1–100 µM) should be generated to calculate IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be improved for the oxadiazole ring formation?
- Methodological Answer: Optimize cyclization conditions by varying dehydrating agents (e.g., POCl₃ vs. H₂SO₄) and temperatures (80–120°C). Microwave-assisted synthesis can reduce reaction times and improve yields. Monitor intermediates via TLC or LC-MS to identify side products (e.g., open-chain intermediates) and adjust stoichiometry accordingly .
Q. What strategies resolve contradictions in binding affinity data across different biological targets?
- Methodological Answer: Perform orthogonal assays (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) to validate binding kinetics. Investigate off-target effects using proteome-wide profiling (e.g., kinome screens) or molecular docking studies to identify potential allosteric binding sites. Cross-reference with structural analogs (e.g., pyrazole- or triazole-containing compounds) to assess selectivity trends .
Q. How to design structure-activity relationship (SAR) studies for imidazole-4-carboxamide derivatives?
- Methodological Answer: Systematically modify substituents on the imidazole (e.g., tert-butyl vs. methyl groups) and benzylamine moieties. Use computational tools (e.g., molecular dynamics simulations) to predict steric/electronic effects. Synthesize analogs via parallel synthesis and evaluate changes in potency, solubility, and metabolic stability. Prioritize modifications that enhance ligand efficiency (LE) and lipophilic ligand efficiency (LLE) .
Q. What methods address poor solubility in pharmacokinetic studies?
- Methodological Answer: Formulate the compound using co-solvents (e.g., PEG-400/Cremophor EL) or solid dispersion techniques. Assess solubility-pH profiles via shake-flask experiments across physiological pH ranges (1.2–7.4). For in vivo studies, use pharmacokinetic enhancers like cyclodextrins or lipid-based nanoemulsions to improve bioavailability .
Q. How to investigate metabolic stability in hepatic microsomes?
- Methodological Answer: Incubate the compound (1–10 µM) with human or rat liver microsomes in the presence of NADPH. Monitor depletion over time (0–60 min) using LC-MS/MS. Identify major metabolites via high-resolution mass spectrometry and compare with synthetic standards. Use CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
